Product packaging for 7-bromo-5-methoxyquinoxaline(Cat. No.:CAS No. 2648962-51-8)

7-bromo-5-methoxyquinoxaline

Cat. No.: B6192759
CAS No.: 2648962-51-8
M. Wt: 239.1
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Description

7-Bromo-5-methoxyquinoxaline is a brominated and methoxylated quinoxaline derivative offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their broad-spectrum pharmacological activities. The quinoxaline core is a privileged scaffold in drug discovery, and its derivatives are actively researched for their potential biological activities . Recent scientific studies highlight that bromo-substituted quinoxaline analogs, in particular, have demonstrated promising biological profiles. For instance, research has shown that certain bromo-substituted quinoxaline derivatives exhibit potent inhibitory activity against human non-small-cell lung cancer cells (A549), with mechanisms involving the induction of apoptosis through mitochondrial- and caspase-3-dependent pathways . The introduction of a bromo group can enhance the biological activity and effectiveness of these compounds, making them a valuable avenue for the design and synthesis of novel anticancer therapeutics . As a chemical building block, the bromine atom on the quinoxaline ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of more complex structures for screening and development . Please note: The specific pharmacological profile, mechanism of action, and detailed applications for this compound require further experimental confirmation by qualified researchers.

Properties

CAS No.

2648962-51-8

Molecular Formula

C9H7BrN2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 7 Bromo 5 Methoxyquinoxaline

Classical and Conventional Synthetic Routes to the Quinoxaline (B1680401) Core

The traditional and most widely utilized method for constructing the quinoxaline ring system is based on the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsapub.orgmdpi.com This foundational reaction, first reported in the 19th century, remains a cornerstone of quinoxaline chemistry. mdpi.comnih.gov

The classical synthesis of the quinoxaline core involves the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. sapub.orgresearchgate.net This reaction is typically carried out in refluxing solvents like ethanol or acetic acid and may require acidic or basic catalysts to facilitate the condensation and subsequent cyclization-dehydration steps. researchgate.netbioinfopublication.org The reaction times can range from 2 to 12 hours, with yields varying based on the specific substrates and conditions used. researchgate.nettandfonline.com

To achieve a specific substitution pattern like that in 7-bromo-5-methoxyquinoxaline, this strategy would necessitate starting with a correspondingly substituted ortho-phenylenediamine, namely 4-bromo-6-methoxybenzene-1,2-diamine. The condensation of this precursor with a simple 1,2-dicarbonyl compound like glyoxal would then yield the target molecule.

Variations of this classical route employ surrogates for the 1,2-dicarbonyl compound, which can offer different reactivity profiles or be more readily available. nih.gov These surrogates include:

α-Hydroxyketones : These compounds undergo in-situ oxidation to the corresponding dicarbonyl species, which then reacts with the diamine. nih.govchim.it

α-Haloketones : The reaction of α-haloketones, such as phenacyl bromides, with ortho-phenylenediamines proceeds through a condensation-oxidation sequence to form the quinoxaline ring. nih.govchim.itnih.gov

The following table summarizes typical conditions for classical quinoxaline synthesis.

Reactant 1Reactant 2Catalyst/SolventConditionsProduct
o-phenylenediamine (B120857)1,2-dicarbonyl compoundEthanol or Acetic AcidReflux, 2-12 hQuinoxaline derivative
o-phenylenediamineα-hydroxy ketoneMnO2, Molecular SievesTandem oxidation & condensationQuinoxaline derivative
o-phenylenediamineα-halo ketonePyridine/THF or HClO4·SiO2Room Temperature or HeatQuinoxaline derivative

This table presents generalized classical synthetic routes to the quinoxaline core.

Introducing specific functional groups such as bromo and methoxy (B1213986) substituents onto the quinoxaline scaffold can be achieved through two primary strategies: functionalization of the starting materials before cyclization or direct functionalization of the quinoxaline ring after its formation.

The more common approach involves starting with a pre-functionalized benzene-1,2-diamine. For the target compound, this would be 4-bromo-6-methoxybenzene-1,2-diamine. The synthesis of this precursor would involve electrophilic bromination and methoxylation of a suitable benzene derivative, followed by the introduction and/or reduction of nitro groups to form the diamine.

Alternatively, direct functionalization of a pre-formed quinoxaline ring can be employed. For example, a methoxy-substituted quinoxaline could be subjected to electrophilic bromination to install the bromine atom at the desired position. A published synthesis of 6-amino-5-bromoquinoxaline illustrates this principle, where 6-aminoquinoxaline is brominated using 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane (B109758) to achieve a high yield of the brominated product. researchgate.net Similarly, direct alkoxylation of quinoxalin-2(1H)-ones has been achieved under catalyst-free, oxidative conditions, demonstrating a pathway for introducing alkoxy groups onto the heterocyclic core. scribd.com

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing quinoxalines. These modern approaches often leverage transition-metal catalysis and adhere to the principles of green chemistry. ekb.eg

Transition-metal catalysis has become a powerful tool for the synthesis and functionalization of heterocyclic compounds, including quinoxalines. nih.gov These methods can be used both for the construction of the quinoxaline core and for the late-stage introduction of functional groups.

One key area of development is the transition-metal-catalyzed C-H activation/functionalization of pre-formed quinoxalines. researchgate.net In 2-arylquinoxaline systems, the nitrogen atom at the 1-position can act as a directing group, enabling a metal catalyst (commonly palladium, rhodium, or ruthenium) to selectively activate and functionalize a C-H bond at the ortho-position of the aryl substituent. nih.govresearchgate.net While this applies to substituents on the quinoxaline core, the principle demonstrates the power of transition metals to achieve regioselective functionalization that might be difficult via classical methods.

Furthermore, transition metals like copper and nickel can catalyze the formation of the quinoxaline ring itself. organic-chemistry.org For instance, copper-catalyzed reactions involving components like 2-iodoanilines and arylacetaldehydes can provide access to the quinoxaline scaffold under specific conditions. organic-chemistry.org These methods offer alternative pathways that can tolerate a broader range of functional groups.

The integration of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijirt.orgbenthamdirect.com In quinoxaline synthesis, this has led to the development of protocols that utilize green solvents, reusable catalysts, and alternative energy sources like microwave and ultrasonic irradiation. ekb.egijirt.org The goal is to create more sustainable pathways to these valuable compounds without compromising yield or purity. ekb.eg

A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents. ijirt.org This has led to the development of solvent-free (mechanochemical) and aqueous-based synthetic methods for quinoxalines.

Solvent-Free Synthesis: These reactions are often conducted by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid like p-toluenesulfonic acid, sulfated polyborate, or cellulose sulfuric acid. tandfonline.comias.ac.intandfonline.com This technique, known as mechanochemistry, can dramatically reduce reaction times and simplify product work-up, as the need to remove a solvent is eliminated. ias.ac.in For example, the condensation of 1,2-diamines and 1,2-diketones can be achieved in minutes at room temperature with high yields under grinding conditions. tandfonline.com

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Quinoxaline synthesis has been successfully performed in aqueous media, often with the aid of a catalyst to overcome the low solubility of organic reactants. nih.govresearchgate.netbioinfopublication.org Catalysts such as ionic liquids or tetraethylammonium bromate have been shown to be effective in promoting the condensation reaction in water. bioinfopublication.orgresearchgate.net Ultrasound irradiation has also been used to facilitate the reaction of o-phenylenediamines in water without the need for a catalyst. nih.gov

The following table highlights examples of green synthetic approaches to quinoxalines.

MethodCatalystSolvent/ConditionsKey Advantages
Mechanochemicalp-Toluenesulfonic AcidSolvent-free, grindingRapid, high yield, no solvent waste
Aqueous SynthesisTetraethylammonium BromateWater, stirringEnvironmentally benign, simple work-up
Ultrasound-AssistedNoneWater, sonicationCatalyst-free, green solvent
Ionic Liquid Catalysis[C8dabco]BrWater, 80 °CRecyclable catalyst, high yields

This table showcases modern, sustainable methodologies for the synthesis of the quinoxaline scaffold.

Green Chemistry Principles in Quinoxaline Synthesis

Catalyst Development for Enhanced Efficiency

The classical synthesis of quinoxalines often involves the uncatalyzed condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, a reaction that typically requires high temperatures and prolonged reaction times in solvents like ethanol or acetic acid nih.govnih.gov. To overcome these limitations, significant research has been devoted to developing catalysts that enhance reaction rates, improve yields, and allow for milder, more environmentally benign conditions.

Modern catalytic systems offer substantial improvements over traditional methods. The development has progressed from simple acid or base catalysis to sophisticated heterogeneous and homogeneous systems. For the synthesis of this compound from its precursors, various catalysts could be employed to improve efficiency. These include:

Heterogeneous Catalysts: Solid-supported catalysts are highly advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. Examples include nanozeolites, polymer-supported sulfonic acid, and magnetically recyclable MnFe₂O₄ nanoparticles, which can facilitate the reaction at room temperature chim.itresearchgate.net. Alumina-supported heteropolyoxometalates have also proven effective, yielding quinoxaline derivatives in high yields under mild, heterogeneous conditions nih.gov.

Metal-Based Catalysts: A wide range of metal catalysts have been explored. Cerium (IV) ammonium nitrate (CAN) has been used in catalytic amounts (5 mol%) in water at room temperature to give excellent yields chim.it. Copper- and nickel-based systems, such as CuI and NiBr₂/1,10-phenanthroline, have also been developed for quinoxaline synthesis under various conditions organic-chemistry.org. Supported gold nanoparticles (Au/TiO₂) have shown high efficacy for related C-N bond formations in heterocyclic synthesis at ambient conditions nih.gov.

Organocatalysts and Green Solvents: In line with the principles of green chemistry, recent efforts have focused on using metal-free catalysts and eco-friendly solvents. Pyridine has been used as a catalyst for the condensation of o-phenylenediamines with phenacyl bromides in THF nih.gov. The use of water as a reaction medium, often in conjunction with a catalyst, represents a significant advancement, allowing for simple product isolation by filtration chim.it.

The table below summarizes a selection of modern catalytic systems applicable to general quinoxaline synthesis, which could be adapted for the preparation of this compound.

Catalyst TypeCatalyst ExampleSolventTemperatureKey Advantages
Heterogeneous MnFe₂O₄ nanoparticlesEthanol/WaterRoom Temp.Magnetically recyclable, mild conditions chim.it
Heterogeneous Alumina-supported CuH₂PMo₁₁VO₄₀TolueneRoom Temp.Recyclable, high yield, mild conditions nih.gov
Homogeneous Metal Cerium (IV) Ammonium Nitrate (CAN)WaterRoom Temp.High efficiency in green solvent, simple workup chim.it
Homogeneous Metal NiBr₂/1,10-phenanthrolineToluene120 °CEffective for synthesis from 1,2-diamines organic-chemistry.org
Organocatalyst PyridineTHFRoom Temp.Metal-free, mild conditions nih.gov

Regioselectivity and Stereochemical Considerations in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted quinoxalines when both the o-phenylenediamine and the 1,2-dicarbonyl compound are unsymmetrical. This can lead to the formation of two or more constitutional isomers, often requiring difficult purification steps.

In the specific synthesis of this compound from 3-bromo-5-methoxy-1,2-phenylenediamine and glyoxal , the issue of regioselectivity is circumvented. Because glyoxal is a symmetrical dicarbonyl compound, its condensation with the unsymmetrical diamine can only yield a single regioisomer, as illustrated below.

However, if an unsymmetrical dicarbonyl, such as methylglyoxal , were used instead of glyoxal, the reaction with 3-bromo-5-methoxy-1,2-phenylenediamine would predictably lead to a mixture of two regioisomeric products: 7-bromo-5-methoxy-2-methylquinoxaline and 6-bromo-8-methoxy-2-methylquinoxaline . The control of such reactions to favor a single isomer is a significant synthetic challenge, often influenced by the electronic effects of the substituents on the diamine and steric hindrance nih.gov.

The table below illustrates the potential products based on the choice of dicarbonyl reactant.

o-Phenylenediamine Precursor1,2-Dicarbonyl ReactantPotential Quinoxaline ProductsRegioselectivity Issue
3-bromo-5-methoxy-1,2-phenylenediamineGlyoxal (symmetrical)This compoundNo (single product)
3-bromo-5-methoxy-1,2-phenylenediamineMethylglyoxal (unsymmetrical)Mixture of 7-bromo-5-methoxy-2-methylquinoxaline and 6-bromo-8-methoxy-2-methylquinoxalineYes (isomeric mixture)

Stereochemical considerations are not pertinent to the formation of the aromatic quinoxaline ring itself, as the final structure is planar.

Scale-Up Methodologies and Industrial Synthesis Perspectives

Transitioning a synthetic route from laboratory scale to industrial production introduces a distinct set of challenges and priorities, including cost-effectiveness, safety, environmental impact, and product purity. For the large-scale synthesis of this compound, several factors must be considered.

Process Optimization and Safety: The primary industrial route would likely remain the condensation of 3-bromo-5-methoxy-1,2-phenylenediamine with aqueous glyoxal google.com. Key considerations for scale-up include:

Solvent Choice: Replacing laboratory solvents like THF or DMF with more economical and less hazardous options such as lower-aliphatic alcohols (e.g., isopropanol) or water is preferred. Protic solvents are often suitable for this cyclization google.com.

Catalyst Selection: For industrial-scale operations, heterogeneous catalysts are highly desirable. Their use simplifies the process by allowing for easy removal by filtration, which avoids costly and complex extraction or chromatographic purifications. This also facilitates catalyst recycling, reducing both cost and waste nih.govchim.it.

Temperature and Pressure Control: Reactions that can be run at or near ambient temperature and pressure are ideal, as they reduce energy costs and the need for specialized high-pressure equipment mdpi.com.

Purity and Purification: Achieving high product purity is essential, particularly for pharmaceutical applications. Industrial processes must be designed to minimize impurities that can arise from side reactions or incomplete conversion of starting materials.

Starting Material Quality: The purity of the initial diamine and glyoxal is critical. The synthesis of the key intermediate, 3-bromo-5-methoxy-1,2-phenylenediamine, would need to be robust and yield a high-purity product.

Purification Method: While laboratory syntheses often rely on column chromatography, this method is generally not economically viable for large-scale production. The ideal industrial process would yield a crude product that can be purified through simple, scalable techniques such as crystallization or recrystallization patsnap.comgoogle.com. Process improvements often focus on adjusting reaction conditions to ensure the final product precipitates in a highly pure crystalline form google.com.

Chemical Reactivity and Derivatization Pathways of 7 Bromo 5 Methoxyquinoxaline

Reactivity of the Bromo Substituent

The bromine atom at the 7-position is the primary site for carbon-carbon and carbon-heteroatom bond formation, enabling significant structural diversification. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, though it can also participate in other important transformations.

Palladium-catalyzed reactions are powerful tools for forming new bonds at the C-7 position of the quinoxaline (B1680401) core. The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the bromo-substituent a reliable and efficient reaction partner. wikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyonedalabs.com While specific examples for 7-bromo-5-methoxyquinoxaline are not extensively documented, the reaction is widely applied to other bromo-heterocycles, such as bromoanilines and brominated quinazolinones. nih.govresearchgate.net These reactions generally proceed in high yields under mild conditions, tolerating a wide variety of functional groups. nih.govyonedalabs.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles Data is based on analogous compounds to illustrate typical reaction parameters.

Aryl Bromide SubstrateBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Yield (%)Ref.
7-Bromo-quinazolinonePhenylboronic acidPd(OAc)₂Na₂CO₃Acetone/Water40-4561 researchgate.net
2-BromoanilineBenzyl boronic esterPd(dppf)Cl₂K₂CO₃Dioxane/Water90>99 nih.gov
3-ChloroindazolePhenylboronic acidXPhos PrecatalystK₃PO₄Dioxane/Water10091 nih.gov

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. jk-sci.com This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of numerous functional groups. jk-sci.comorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides Data is based on analogous compounds to illustrate typical reaction parameters.

Aryl Halide SubstrateAlkyne PartnerPalladium CatalystCo-catalystBaseSolventTemp. (°C)Ref.
Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NTHFRT wikipedia.orgjk-sci.com
Aryl BromidePhenylacetylenePd(dppe)Cl₂CuIEt₃NDMF100 libretexts.org
Aryl IodidePhenylacetylenePd(PPh₃)₄CuIPiperidineDMFRT libretexts.org

Heck Reaction: The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active Pd(0) catalyst. wikipedia.orglibretexts.org The regioselectivity of the addition to the alkene is influenced by the electronic nature of the alkene's substituents. chem-station.com Intramolecular versions of the Heck reaction are particularly powerful for constructing complex cyclic and polycyclic systems. chim.it

While less common for aryl bromides compared to halides on more strongly electron-deficient rings, nucleophilic aromatic substitution (SNAr) is a potential pathway for derivatization. The quinoxaline ring system is inherently electron-poor, which activates the ring towards attack by strong nucleophiles. This allows for the direct displacement of the bromide by nucleophiles such as amines, alkoxides, or thiolates, particularly under forcing conditions (e.g., high temperature) or if additional activating groups are present. An unusual example of methoxy (B1213986) arene amination has been reported where a tethered amine displaces a methoxy group in the presence of sodium hydride and lithium iodide. ntu.edu.sg

The bromine atom can be exchanged for a metal, typically lithium or magnesium, to generate a potent organometallic nucleophile.

Lithiation: Halogen-metal exchange, most commonly using an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures, can convert the aryl bromide into an aryllithium species. wikipedia.orgstackexchange.com This intermediate is a strong nucleophile and base that can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the 7-position. The equilibrium of the exchange favors the formation of the more stable organolithium species. stackexchange.com

Grignard Reactions: The formation of a Grignard reagent (ArMgBr) is achieved by reacting this compound with magnesium metal in an etheral solvent like THF or diethyl ether. leah4sci.com A more modern approach involves a halogen-magnesium exchange reaction with a pre-formed Grignard reagent like i-PrMgCl. mdpi.com The resulting quinoxalinylmagnesium bromide is a powerful nucleophile that can react with a vast array of electrophiles, making it a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. leah4sci.com

Reactivity of the Methoxy Substituent

The methoxy group at the 5-position is generally stable, but its ether linkage can be cleaved under specific conditions to reveal a hydroxyl group, which can then be used for further functionalization.

The cleavage of the aryl methyl ether is a common transformation. commonorganicchemistry.com

Using Boron Tribromide (BBr₃): BBr₃ is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. commonorganicchemistry.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. The Lewis acidic boron atom coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. nih.gov Subsequent aqueous workup liberates the free phenol.

Using Strong Protic Acids: Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can also cleave the ether bond, usually at elevated temperatures. wikipedia.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2-type mechanism. chemistrysteps.comfiveable.me These conditions are harsher than with BBr₃ and may not be compatible with sensitive functional groups elsewhere in the molecule. commonorganicchemistry.com

While demethylation is the most prominent reaction, other transformations are conceivable. Under specific catalytic conditions, the methoxy group could potentially act as a leaving group in nucleophilic substitution reactions, although this is less common than displacement of a halide. ntu.edu.sg Additionally, selective reactions involving the methyl group, such as selective oxidation or substitution, are theoretically possible but would require highly specialized reagents and conditions to compete with reactions at other sites on the quinoxaline ring.

Reactivity of the Quinoxaline Core

The general reactivity of the quinoxaline heterocyclic system is well-documented; however, specific studies detailing these reactions for the 7-bromo-5-methoxy substituted variant are not present in the surveyed literature. The electronic effects of the bromo and methoxy substituents at the C7 and C5 positions, respectively, would be expected to influence the reactivity of the quinoxaline core, but specific examples and research findings are not available.

There is no specific information available in the searched scientific literature regarding the electrophilic aromatic substitution reactions of this compound. Theoretical principles suggest that the electron-donating methoxy group and the deactivating, ortho-para directing bromo group would influence the regioselectivity of such reactions, but experimental data to confirm these outcomes is absent.

Detailed research findings or data tables concerning nucleophilic additions to the ring system of this compound could not be located.

While oxidation and reduction reactions are characteristic of the quinoxaline scaffold, no studies were found that specifically document these transformations on this compound.

Development of Novel Reaction Methodologies Utilizing this compound

The use of this compound as a building block or precursor in the development of novel reaction methodologies is not documented in the available literature. Research articles and patents detailing synthetic pathways that utilize this specific compound were not found during the information retrieval process.

7 Bromo 5 Methoxyquinoxaline As a Key Synthetic Intermediate and Building Block

Precursor for Advanced Heterocyclic Systems

The quinoxaline (B1680401) core is a prevalent motif in a wide array of functional molecules, and the presence of bromo and methoxy (B1213986) substituents on 7-bromo-5-methoxyquinoxaline suggests its potential as a versatile precursor for more complex heterocyclic systems. The bromine atom can serve as a handle for various cross-coupling reactions, while the methoxy group can influence the electronic properties and reactivity of the aromatic system.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

There is currently no specific information available in peer-reviewed literature detailing the use of this compound in the synthesis of PANHs. In theory, the bromo substituent could be utilized in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to append additional aromatic rings, thereby constructing larger, polycyclic systems. The methoxy group could direct electrophilic aromatic substitution reactions or be demethylated to a hydroxyl group for further functionalization. However, no concrete examples of these transformations with this compound have been reported.

Formation of Fused Ring Systems and Macrocycles

Similarly, the application of this compound in the formation of fused ring systems and macrocycles has not been documented. The strategic positioning of the bromo and methoxy groups, along with the nitrogen atoms in the quinoxaline ring, could theoretically be exploited for intramolecular cyclization reactions to build fused heterocycles. For macrocycle synthesis, this compound could potentially be used as a corner component, with the bromo group enabling coupling to other building blocks. Without experimental data, these potential applications remain speculative.

Building Block for Organic Frameworks and Polymers

The development of functional materials such as metal-organic frameworks and conjugated polymers often relies on tailored organic building blocks. The rigid structure and potential for functionalization of this compound make it a candidate for such applications, although no specific research has been published to date.

Integration into Metal-Organic Frameworks (MOFs) Research

The construction of MOFs requires organic linkers, typically containing coordinating functional groups. While the nitrogen atoms of the quinoxaline ring could potentially coordinate to metal centers, there are no reports of this compound being used as a linker in MOF synthesis. Further functionalization, for instance, by converting the bromo group into a carboxylic acid or another coordinating group, would likely be necessary for its integration into MOF structures.

Polymer Chemistry: Incorporation into Conjugated Polymers for Materials Applications

Conjugated polymers are of great interest for their electronic and optical properties. Monomers used in their synthesis typically possess two reactive sites for polymerization. This compound, in its current form, is not a typical monomer for conjugated polymer synthesis as it only has one obvious reactive site for cross-coupling (the bromo group). To be incorporated into a polymer backbone, it would likely need to be further functionalized to introduce a second reactive site. No studies detailing such a modification or its use in polymer chemistry have been found.

Role in the Synthesis of Complex Organic Molecules

The utility of a building block is often demonstrated by its application in the total synthesis of complex natural products or other intricate organic molecules. At present, there is no published research that showcases the use of this compound as an intermediate in the synthesis of any complex organic molecules. Its potential in this area is yet to be explored and demonstrated.

Multi-Step Synthetic Strategies

The synthesis of this compound, a key heterocyclic intermediate, can be achieved through a strategically planned multi-step reaction sequence. While specific literature detailing the synthesis of this exact molecule is limited, a plausible and efficient route can be devised based on established methodologies for the preparation of substituted quinoxalines. This approach commences with a commercially available and appropriately substituted aniline (B41778) precursor, which undergoes a series of functional group transformations to construct the desired quinoxaline core.

A proposed synthetic pathway is outlined below, starting from 3-bromo-5-methoxyaniline. This strategy involves an initial nitration, followed by reduction of the nitro group to an amine, and subsequent cyclocondensation to form the quinoxaline ring system.

Step 1: Nitration of 3-bromo-5-methoxyaniline

The first step involves the regioselective nitration of 3-bromo-5-methoxyaniline. The directing effects of the methoxy (ortho-, para-directing) and amino (ortho-, para-directing) groups, along with the deactivating nature of the bromine atom, guide the incoming nitro group to the position ortho to the amino group and meta to the bromo and methoxy groups. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

Step 2: Reduction of 4-bromo-2-methoxy-6-nitroaniline (B1522470)

The subsequent step is the reduction of the nitro group in 4-bromo-2-methoxy-6-nitroaniline to an amino group to furnish 4-bromo-6-methoxybenzene-1,2-diamine. This transformation is a critical step in preparing the ortho-diamine necessary for the quinoxaline ring formation. Common reducing agents for this purpose include tin(II) chloride in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using a palladium catalyst. These methods are generally high-yielding and chemoselective, leaving the bromo and methoxy groups intact.

Step 3: Cyclocondensation to form this compound

The final step in this synthetic sequence is the cyclocondensation of the newly formed 4-bromo-6-methoxybenzene-1,2-diamine with a 1,2-dicarbonyl compound. The simplest and most direct method to form the unsubstituted quinoxaline ring is the reaction with glyoxal. This reaction typically proceeds under mild acidic or neutral conditions and results in the formation of the desired this compound.

A summary of this proposed multi-step synthesis is presented in the table below.

StepStarting MaterialReagents and ConditionsProduct
13-bromo-5-methoxyanilineHNO₃, H₂SO₄, 0-5 °C4-bromo-2-methoxy-6-nitroaniline
24-bromo-2-methoxy-6-nitroanilineFe, CH₃COOH or SnCl₂·2H₂O, HCl4-bromo-6-methoxybenzene-1,2-diamine
34-bromo-6-methoxybenzene-1,2-diamineGlyoxal (OHC-CHO), EtOH, refluxThis compound

This synthetic strategy offers a logical and practical approach to obtaining this compound from readily available starting materials, employing well-established and reliable chemical transformations.

Divergent and Convergent Synthesis Approaches

The strategic placement of the bromo and methoxy functional groups on the quinoxaline core makes this compound an exceptionally versatile building block for both divergent and convergent synthetic strategies. These approaches are fundamental in medicinal chemistry and materials science for the efficient generation of molecular diversity and the construction of complex molecular architectures.

Divergent Synthesis

In a divergent synthetic approach, a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy due to the reactivity of the bromine atom at the 7-position. The bromine atom can be readily transformed into a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, leading to a wide array of analogs from a single precursor.

For instance, Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl groups. Similarly, Buchwald-Hartwig amination can be used to install a range of amine functionalities. The Sonogashira coupling allows for the introduction of alkyne groups, which can be further functionalized. The table below illustrates some potential divergent synthetic pathways starting from this compound.

Reaction TypeReagents and ConditionsProduct Class
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base7-Aryl-5-methoxyquinoxalines
Buchwald-Hartwig AminationAmine, Pd catalyst, base7-Amino-5-methoxyquinoxalines
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base7-Alkynyl-5-methoxyquinoxalines
Stille CouplingOrganostannane, Pd catalyst7-Alkyl/Aryl-5-methoxyquinoxalines
Heck CouplingAlkene, Pd catalyst, base7-Alkenyl-5-methoxyquinoxalines

This divergent approach is highly efficient for structure-activity relationship (SAR) studies, as it allows for the rapid synthesis of a large number of derivatives with systematic variations at a specific position on the molecular scaffold.

Convergent Synthesis

This compound can serve as a key building block in a convergent synthesis. It can be prepared and functionalized independently before being coupled to another complex molecular fragment. For example, the bromine atom can be converted to a boronic acid or ester, which can then participate in a Suzuki-Miyaura coupling with another halogenated fragment. Alternatively, the quinoxaline core itself can be the target of a nucleophilic addition or a cycloaddition reaction, depending on the desired final structure.

An illustrative convergent strategy could involve the synthesis of a complex boronic acid derivative and its subsequent coupling with this compound. This is particularly useful in the synthesis of bioactive molecules such as kinase inhibitors, where a substituted quinoxaline core is often a key pharmacophore.

Fragment AFragment BCoupling ReactionFinal Product
This compoundA complex arylboronic acidSuzuki-Miyaura CouplingA complex biaryl molecule containing the 5-methoxyquinoxaline (B94556) moiety
A complex aryl halide5-methoxyquinoxalin-7-ylboronic acidSuzuki-Miyaura CouplingA complex biaryl molecule containing the 5-methoxyquinoxaline moiety

The use of this compound as a building block in both divergent and convergent synthesis highlights its importance as a versatile intermediate in the construction of a wide range of complex and potentially bioactive molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 7 Bromo 5 Methoxyquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the types and numbers of protons and carbons in a molecule. For 7-bromo-5-methoxyquinoxaline, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the quinoxaline (B1680401) core and the three protons of the methoxy (B1213986) group. The ¹³C NMR spectrum would correspondingly show signals for the nine unique carbon atoms in the molecule. heteroletters.org The chemical shifts are influenced by the electronic effects of the bromine (electron-withdrawing) and methoxy (electron-donating) substituents. uncw.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on the fundamental structure of quinoxaline and known substituent effects.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-28.5 - 8.8-
H-38.5 - 8.8-
H-67.0 - 7.3-
H-87.5 - 7.8-
-OCH₃3.9 - 4.155 - 57
C-2-145 - 148
C-3-145 - 148
C-4a-138 - 141
C-5-155 - 158
C-6-110 - 113
C-7-118 - 121
C-8-125 - 128
C-8a-135 - 138
C-OCH₃-55 - 57

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In this compound, a cross-peak would be expected between the protons at the C-2 and C-3 positions of the pyrazine (B50134) ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) maps direct, one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the signals of H-2, H-3, H-6, H-8, and the methoxy protons to their corresponding carbon atoms (C-2, C-3, C-6, C-8, and the methoxy carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of their bonding connectivity. A key expected NOESY correlation would be between the methoxy protons and the H-6 proton, providing definitive proof of their spatial proximity and confirming the regiochemistry.

While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides information about molecules in their crystalline or amorphous solid forms. nih.gov This technique is exceptionally sensitive to the local environment of each nucleus, making it a powerful tool for studying polymorphism—the ability of a compound to crystallize in different solid-state forms. researchgate.netnih.gov

Different polymorphs of this compound, having distinct crystal packing and intermolecular interactions, would result in different local electronic environments for the carbon atoms. researchgate.net This would manifest as measurably different chemical shifts in a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum. europeanpharmaceuticalreview.com Each polymorph would produce a unique spectral fingerprint, allowing for their identification and even quantification in a mixed sample. europeanpharmaceuticalreview.com Thus, ssNMR serves as a critical technique to confirm the structural integrity and polymorphic purity of a bulk solid sample.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule, can be constructed.

A successful SCXRD analysis of this compound would provide an unambiguous determination of its molecular structure, confirming the connectivity established by NMR. Beyond the individual molecule, the crystallographic data reveals how molecules pack together in the crystal lattice, which is governed by a variety of non-covalent intermolecular interactions. nih.gov For this compound, several key interactions would be anticipated to play a role in the crystal packing. royalsocietypublishing.org

Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescription
π–π Stacking The planar aromatic quinoxaline rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. nih.gov
Halogen Bonding The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the nitrogen or oxygen atoms) on neighboring molecules. Type I and Type II Br···Br contacts between molecules are also possible. nih.govmdpi.com
C-H···N Hydrogen Bonds Aromatic C-H groups can act as weak hydrogen bond donors to the nitrogen atoms of the pyrazine ring on an adjacent molecule.
C-H···O Hydrogen Bonds Aromatic or methoxy C-H groups could potentially form weak hydrogen bonds with the oxygen atom of the methoxy group on a nearby molecule.

The balance and geometry of these weak interactions dictate the final crystal structure and can influence physical properties like melting point and solubility. uni-muenchen.de

Polymorphism is a widespread phenomenon in organic solids where a single compound can adopt multiple distinct crystal structures. mpg.dewikipedia.org These different forms, or polymorphs, can exhibit significantly different physicochemical properties. ub.edu The study of polymorphism is therefore critical, particularly in the pharmaceutical and materials sciences.

Crystal engineering is the practice of designing and controlling the formation of crystal structures by understanding and utilizing intermolecular forces. researchgate.net For this compound, different polymorphs could potentially be accessed by systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate). nih.gov Such variations can influence which intermolecular synthons (e.g., π–π stacking vs. halogen bonding) dominate the self-assembly process, leading to different packing arrangements. By employing crystal engineering principles, it may be possible to intentionally crystallize specific polymorphs of this compound with desired properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce structural information from its fragmentation patterns upon ionization. chemguide.co.uk

For this compound (molecular formula C₉H₇BrN₂O), the high-resolution mass spectrum would confirm its elemental composition. A key diagnostic feature would be the presence of two peaks of nearly equal intensity for the molecular ion (M⁺·), separated by two m/z units. openstax.org This characteristic isotopic signature is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info

Electron ionization (EI) is a common technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. The stable aromatic nature of the quinoxaline ring would likely result in a prominent molecular ion peak. jove.comwhitman.edu The analysis of the fragment ions provides a roadmap of the molecule's structure.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (for ⁷⁹Br)m/z Value (for ⁸¹Br)Identity of Lost FragmentFormula of Fragment Ion
239/241239/241[M]⁺·[C₉H₇BrN₂O]⁺·
224/226224/226·CH₃ (methyl radical)[C₈H₄BrN₂O]⁺·
196/198196/198·CH₃, then CO[C₇H₄BrN₂]⁺·
160160·Br (bromine radical)[C₉H₇N₂O]⁺
117117·Br, then ·NCO[C₈H₆N]⁺

The primary fragmentation pathways would likely involve the cleavage of the substituents from the stable ring system. msu.edu A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (·CH₃) to give an [M-15]⁺ ion, which can then lose a molecule of carbon monoxide (CO) to yield an [M-15-28]⁺ ion. libretexts.org Another significant fragmentation pathway would be the loss of the bromine radical (·Br), resulting in an [M-79/81]⁺ ion. miamioh.edunih.gov Further fragmentation of the quinoxaline ring itself could also occur. tandfonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₉H₇BrN₂O), HRMS would be expected to provide the following data:

Ion SpeciesTheoretical m/z
[M+H]⁺238.9818
[M+Na]⁺260.9637
[M+K]⁺276.9377
Note: These values are theoretical and would require experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

If this compound were analyzed by MS/MS, a plausible fragmentation pathway for the [M+H]⁺ ion (m/z 238.9818) could involve:

Loss of a methyl radical (•CH₃): This would result from the cleavage of the methoxy group, a common fragmentation pathway for methoxy-substituted compounds.

Loss of carbon monoxide (CO): Following the initial fragmentation, the structure could undergo further rearrangement and lose a CO molecule.

Sequential loss of HCN: The quinoxaline ring could undergo cleavage, leading to the loss of hydrogen cyanide molecules.

A detailed analysis of the product ion masses would allow for the construction of a fragmentation pathway, confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Fingerprinting

For this compound, the expected characteristic vibrational frequencies would include:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C-H (methoxy, -OCH₃)Stretching2950 - 2850
C=N (quinoxaline ring)Stretching1620 - 1550
C=C (aromatic ring)Stretching1600 - 1450
C-O (methoxy)Asymmetric Stretching1275 - 1200
C-O (methoxy)Symmetric Stretching1075 - 1020
C-BrStretching650 - 550
Note: These are general ranges and the precise peak positions would be influenced by the overall molecular structure.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) and emission correspond to the energy differences between electronic states.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* transitions within the quinoxaline aromatic system. The presence of the methoxy and bromo substituents would influence the position and intensity of these bands.

Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment.

TechniqueExpected Observations
UV-Vis Absorption maxima (λmax) in the UV and possibly the near-visible region, characteristic of the quinoxaline chromophore.
Fluorescence Emission spectrum at a longer wavelength than the absorption, with the intensity and position dependent on the electronic nature of the substituents.
Note: Without experimental data, specific λmax values cannot be provided.

Theoretical and Computational Investigations of 7 Bromo 5 Methoxyquinoxaline

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. A DFT study of 7-bromo-5-methoxyquinoxaline would provide fundamental insights into its intrinsic properties.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

A primary output of DFT calculations is the analysis of the molecule's electronic structure, particularly its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's kinetic stability, chemical reactivity, and electronic properties.

For this compound, this analysis would reveal how the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group influence the electron density distribution across the quinoxaline (B1680401) ring system. This would allow for predictions of the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific published data is unavailable. Actual values would be obtained from DFT calculations.)

Parameter Expected Value Range (eV) Significance
HOMO Energy -5.0 to -7.0 Indicates electron-donating capability
LUMO Energy -1.0 to -3.0 Indicates electron-accepting capability

Spectroscopic Property Simulations (e.g., NMR chemical shifts, UV-Vis spectra)

DFT methods are highly effective at simulating spectroscopic data, which can be used to validate experimental findings or to predict the spectra of novel compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for this compound would aid in the assignment of experimental spectra. Discrepancies between calculated and experimental shifts can sometimes reveal specific intramolecular interactions or solvent effects.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can simulate the electronic transitions that give rise to UV-Vis absorption spectra. This analysis would identify the key molecular orbitals involved in the main absorption bands of this compound and predict its color and photophysical properties.

Docking and Molecular Modeling Studies (Non-Biological Contexts)

Beyond biological applications, molecular docking and modeling can be used to explore the potential of molecules in materials science.

Ligand-Based and Structure-Based Design Principles for Material Applications (e.g., host-guest interactions)

Molecular modeling could be used to investigate how this compound might function as a guest molecule within a larger host structure, such as a cyclodextrin (B1172386) or a metal-organic framework. By simulating the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the quinoxaline derivative and a host cavity, researchers could predict the stability and geometry of such "host-guest" complexes. This type of investigation is fundamental to designing new materials for applications in sensing, separation, or controlled-release systems. The specific size, shape, and electronic properties of this compound would determine its compatibility and binding affinity with various host materials.

Computational Screening for Catalytic or Sensing Applications

Extensive literature searches did not yield any specific computational studies focused on the screening of this compound for catalytic or sensing applications. The current body of scientific literature does not appear to contain research detailing theoretical or computational investigations into the potential of this specific compound in these fields. Therefore, no data on its simulated catalytic activity or its potential as a sensor is available to be presented. Further research would be necessary to explore these possibilities.

Applications of 7 Bromo 5 Methoxyquinoxaline and Its Derivatives in Non Biological Sciences

Materials Science and Organic Electronics

Quinoxaline (B1680401) derivatives are generally recognized for their potential in materials science and organic electronics due to their electron-deficient nature, which can be advantageous for creating electron-transporting or semiconducting materials. qmul.ac.ukrsc.orgnih.gov However, specific research into the application of 7-bromo-5-methoxyquinoxaline in these areas has not been identified.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research

The development of novel materials is crucial for advancing OLED and OPV technologies. Quinoxaline-based compounds are often investigated for their potential as electron-transporting materials, host materials for phosphorescent emitters, or as components in thermally activated delayed fluorescence (TADF) emitters. qmul.ac.ukbohrium.comresearchgate.net Their tunable electronic properties make them attractive candidates for optimizing device performance. Despite this general interest in quinoxalines, there is no specific research available that details the synthesis, characterization, or application of this compound in OLEDs or OPVs.

Charge Transport Materials and Semiconductors

The inherent electronic properties of the quinoxaline core structure suggest its utility in the development of organic semiconductors. researchgate.net By modifying the quinoxaline scaffold with various functional groups, researchers can modulate charge carrier mobility and energy levels. However, investigations into the specific charge transport properties and semiconductor performance of this compound have not been reported in the existing scientific literature.

Stimuli-Responsive Materials and Switches

Stimuli-responsive materials, which change their properties in response to external stimuli such as light or heat, are a significant area of materials science research. While some complex heterocyclic compounds are explored for these applications, there is currently no available data to suggest that this compound has been studied for its potential use in stimuli-responsive materials or molecular switches.

Coordination Chemistry and Supramolecular Chemistry

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline structure provide potential coordination sites for metal ions, making quinoxaline derivatives interesting ligands in coordination and supramolecular chemistry.

Ligand Design for Transition Metal Catalysis

Quinoxaline-containing ligands have been employed in transition metal catalysis. The electronic and steric properties of the quinoxaline moiety can influence the catalytic activity and selectivity of the metal center. Nevertheless, a review of the current literature reveals no studies where this compound has been specifically designed or utilized as a ligand in transition metal catalysis.

Self-Assembly Processes and Supramolecular Architectures

The planar structure and potential for non-covalent interactions make quinoxaline derivatives suitable building blocks for supramolecular chemistry, enabling the construction of complex, self-assembled architectures. These structures can have applications in areas such as molecular recognition and host-guest chemistry. At present, there is no research documenting the use of this compound in self-assembly processes or the formation of supramolecular architectures.

Agrochemical and Material-Oriented Dye Research

Similarly, the application of this compound and its derivatives in agrochemical and material-oriented dye research appears to be an unexplored area. The broader family of quinoxaline dyes has been investigated for various applications, but specific research on the title compound is absent from the available literature. Consequently, no detailed research findings or data tables can be presented for this section.

Emerging Research Directions and Future Perspectives for 7 Bromo 5 Methoxyquinoxaline

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of quinoxaline (B1680401) derivatives, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. While specific studies on the continuous flow synthesis of 7-bromo-5-methoxyquinoxaline are still emerging, research on analogous compounds like 7-bromo-5-methylquinoxaline (B1390130) highlights the potential benefits. Microreactor systems, for instance, can significantly reduce reaction times and improve heat dissipation, which is crucial for potentially exothermic reactions involved in the synthesis of substituted quinoxalines. evitachem.com

Automated synthesis platforms are also set to revolutionize the exploration of chemical space around the this compound scaffold. These systems can rapidly generate libraries of derivatives by systematically varying reaction partners and conditions. This high-throughput approach is invaluable for screening new compounds with desired properties, for example, in drug discovery or for optimizing the characteristics of functional materials. The automated synthesis of quinoxaline-tacrine hybrids has demonstrated the feasibility of this approach for generating complex molecular architectures with potential therapeutic applications.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Quinoxaline Derivatives

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysSeconds to minutes
Heat Transfer LimitedExcellent
Safety Potential for thermal runawayEnhanced safety, smaller reaction volumes
Scalability ChallengingStraightforward
Process Control LimitedPrecise control over parameters
Yield & Purity VariableOften higher yield and purity

This table provides a generalized comparison based on typical outcomes for the synthesis of heterocyclic compounds.

Exploration of Novel Catalytic Transformations

The bromine atom at the 7-position of this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The exploration of novel catalytic transformations is a key area of research that will unlock the full synthetic potential of this compound.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling this compound with a suitable boronic acid or ester. This is a fundamental transformation for building more complex conjugated systems for applications in organic electronics.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of amino-substituted quinoxalines. These derivatives are of significant interest in medicinal chemistry and for the development of hole-transporting materials in organic light-emitting diodes (OLEDs). nih.gov

Sonogashira Coupling: The Sonogashira reaction provides a route to alkynyl-substituted quinoxalines by coupling with terminal alkynes. organic-chemistry.org These compounds are valuable precursors for the synthesis of extended π-systems and have applications in materials science and as fluorescent probes. nih.govrsc.org

Table 2: Potential Catalytic Transformations of this compound

ReactionCoupling PartnerResulting FunctionalityPotential Catalyst System
Suzuki-Miyaura Arylboronic acidAryl groupPd(PPh₃)₄ / Base
Buchwald-Hartwig AmineAmino groupPd₂(dba)₃ / Ligand / Base
Sonogashira Terminal alkyneAlkynyl groupPd(PPh₃)₂Cl₂ / CuI / Base

The catalyst systems listed are representative examples and the optimal conditions would need to be determined experimentally.

Beyond these established methods, research is also directed towards more innovative catalytic strategies, such as C-H activation, to further functionalize the quinoxaline core.

Development of Advanced Functional Materials Based on the Quinoxaline Scaffold

The electron-deficient nature of the quinoxaline ring system, combined with the ability to tune its electronic properties through substitution, makes this compound an attractive building block for advanced functional materials. beilstein-journals.org The development of novel materials with tailored optical and electronic properties is a major focus of current research.

Organic Electronics: Quinoxaline derivatives are being extensively investigated for their potential in organic electronics. Their electron-accepting properties make them suitable for use as electron-transporting materials or as acceptor units in donor-acceptor type polymers for organic solar cells. rsc.org The ability to introduce various substituents via the bromo group allows for the fine-tuning of the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is critical for optimizing device performance. frontiersin.org For instance, quinoxaline-based polymers have shown promise in achieving high power conversion efficiencies in organic solar cells. beilstein-journals.org

Luminescent Materials: The quinoxaline scaffold can be incorporated into molecules that exhibit strong fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs). rsc.org By coupling this compound with various aromatic and heteroaromatic groups, it is possible to create materials that emit light across the visible spectrum. Research in this area focuses on achieving high quantum yields, good color purity, and long operational stability.

Chemical Sensors: The quinoxaline core can also be integrated into sensor molecules. The nitrogen atoms in the pyrazine (B50134) ring can act as binding sites for metal ions or other analytes, and the electronic properties of the quinoxaline system can be modulated upon binding, leading to a change in fluorescence or color that can be used for detection.

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The future development of this compound and its derivatives will be driven by interdisciplinary collaborations. The synergy between synthetic organic chemistry, computational chemistry, materials science, and device engineering is crucial for translating fundamental research into practical applications.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are becoming increasingly important in predicting the electronic and optical properties of new quinoxaline derivatives before they are synthesized. This computational-experimental feedback loop can significantly accelerate the discovery of new materials with desired characteristics. In silico studies are also valuable in understanding the structure-property relationships that govern the performance of these materials in devices. nih.gov

Materials Science and Engineering: The fabrication and characterization of devices, such as OLEDs and organic solar cells, require expertise in materials science and engineering. Collaborations between chemists who synthesize the materials and materials scientists who build and test the devices are essential for optimizing performance. This interdisciplinary approach allows for a holistic understanding of how the molecular structure of this compound derivatives influences their macroscopic properties and device characteristics.

Medicinal Chemistry and Chemical Biology: While this article focuses on materials science applications, it is worth noting that quinoxaline derivatives have a rich history in medicinal chemistry. Interdisciplinary research at the interface of chemistry and biology continues to explore the potential of new quinoxaline compounds as therapeutic agents. nih.govnih.gov

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., aromatic proton splitting and 13C^{13}\text{C} shifts for bromine/methoxy groups) .
  • Mass Spectrometry : HRMS or ESI-MS validates molecular weight (C9H6BrN2O\text{C}_9\text{H}_6\text{BrN}_2\text{O}, MW 255.06 g/mol) and isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

How can computational methods predict the electronic and pharmacological properties of this compound?

Q. Advanced

  • DFT Calculations : B3LYP or M06-2X functionals model HOMO-LUMO gaps, electrostatic potentials, and charge transfer dynamics, aiding in drug design .
  • Molecular Docking : Simulates binding affinities to biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity profiles .

How can researchers address contradictions in reported biological activities of quinoxaline derivatives with varying substituents?

Q. Advanced

  • SAR Analysis : Systematically compare substituent effects (e.g., bromine vs. chlorine, methoxy vs. ethoxy) on target binding using in vitro assays (e.g., IC50_{50} measurements) .
  • Crystallographic Studies : Resolve 3D interactions between derivatives and target proteins (e.g., kinases) to identify critical binding motifs .
  • Meta-Analysis : Aggregate published data to identify trends or outliers, accounting for experimental variables (e.g., cell lines, assay conditions) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr\text{HBr}) .
  • Waste Disposal : Collect halogenated waste in designated containers for incineration or licensed hazardous waste disposal .

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced

  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and minimize side products .
  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps to enhance efficiency (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 vs. CuI\text{CuI}) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for methoxylation to balance reaction rate and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.